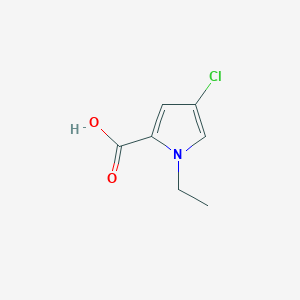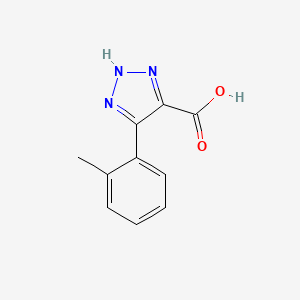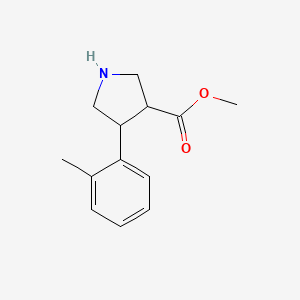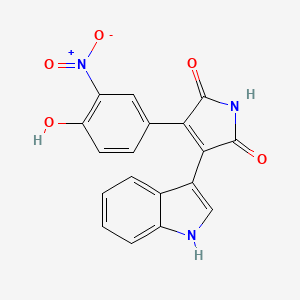
Ácido 4-cloro-1-etil-1H-pirrol-2-carboxílico
Descripción general
Descripción
“4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid” is an organic compound with the molecular weight of 173.6 .
Synthesis Analysis
The synthesis of pyrroles, the core structure of the compound, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The IUPAC name of the compound is 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid . The InChI code is 1S/C7H8ClNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .It has a molecular weight of 173.6 . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Síntesis de Antagonistas de la Colecistocinina
El ácido pirrol-2-carboxílico, un pariente cercano del ácido 4-cloro-1-etil-1H-pirrol-2-carboxílico, se ha empleado en la síntesis de antagonistas de la colecistocinina . Estos son fármacos que bloquean la acción de la colecistocinina, una hormona que estimula la liberación de enzimas digestivas y la contracción de la vesícula biliar.
Creación de Azepindionas
Las azepindionas, una clase de compuestos orgánicos, se han sintetizado utilizando ácido pirrol-2-carboxílico . Estos compuestos tienen diversas aplicaciones en química medicinal.
Desarrollo de Agentes Antifúngicos
Las subunidades de pirrol tienen diversas aplicaciones en compuestos terapéuticamente activos, incluidos los fungicidas . Dada la similitud estructural, el ácido 4-cloro-1-etil-1H-pirrol-2-carboxílico podría utilizarse potencialmente en el desarrollo de nuevos agentes antifúngicos.
Producción de Antibióticos
Los compuestos basados en pirrol se han utilizado en la síntesis de antibióticos . La variante 4-cloro-1-etil del ácido pirrol-2-carboxílico podría utilizarse potencialmente en aplicaciones similares.
Síntesis de Fármacos Antiinflamatorios
Los compuestos basados en pirrol se han utilizado en la síntesis de fármacos antiinflamatorios . La variante 4-cloro-1-etil del ácido pirrol-2-carboxílico podría utilizarse potencialmente en aplicaciones similares.
Desarrollo de Agentes Antitumorales
Los compuestos basados en pirrol se han utilizado en el desarrollo de agentes antitumorales . La variante 4-cloro-1-etil del ácido pirrol-2-carboxílico podría utilizarse potencialmente en aplicaciones similares.
Inhibición de la Transcriptasa Inversa
Se sabe que los compuestos basados en pirrol inhiben la transcriptasa inversa, una enzima que es un objetivo para los fármacos antirretrovirales utilizados para tratar el VIH . La variante 4-cloro-1-etil del ácido pirrol-2-carboxílico podría utilizarse potencialmente en aplicaciones similares.
Safety and Hazards
The compound has been classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing the pyrrole nucleus show clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities . They interact with their targets, leading to changes in the function of the target molecules .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways . These compounds have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities . These activities suggest that the compound may have a significant impact at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Propiedades
IUPAC Name |
4-chloro-1-ethylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQIVKRHJNMVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242049 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258650-12-2 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)

![2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1487541.png)





![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)




